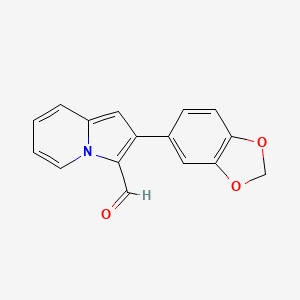

2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde

Descripción

2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is a heterocyclic compound featuring an indolizine core fused with a 1,3-benzodioxole moiety and a carboxaldehyde functional group at position 2. Indolizine derivatives are known for their biological and pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The presence of the 1,3-benzodioxole group enhances metabolic stability and influences electronic properties, while the carboxaldehyde group provides a reactive site for further functionalization, such as hydrazone formation or Schiff base synthesis .

This compound is cataloged in chemical databases (e.g., CAS Registry) but lacks extensive literature on its synthesis, physical properties, or biological activity in the provided evidence. Structural analogs, however, have been studied in detail, enabling indirect comparisons.

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)indolizine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-9-14-13(8-12-3-1-2-6-17(12)14)11-4-5-15-16(7-11)20-10-19-15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLWUCQDJAEAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=CC4=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587528 | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893612-89-0 | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Organocatalyzed One-Pot Synthesis via Morita–Baylis–Hillman Reaction

A prominent method for synthesizing indolizine derivatives, including those bearing aldehyde functionalities, involves a one-pot organocatalyzed approach based on the Morita–Baylis–Hillman (MBH) reaction. This protocol typically uses pyridine-2-carboxaldehydes and cyclic enones as starting materials, catalyzed by bicyclic imidazole-alcohol catalysts in aqueous media.

-

- Catalyst: Bicyclic imidazole-alcohol (organocatalyst)

- Solvent: Water (aqueous conditions)

- Temperature: Optimally 60 °C

- Reaction time: 12 hours

- Surfactants: Sodium dodecyl sulfate (SDS) at 10 mol% concentration to improve solubility and reaction rate

- Yields: Range from 19% to 70% depending on substrates and conditions

-

- MBH reaction between pyridine-2-carboxaldehyde and cyclic enone forms an adduct.

- Intramolecular cyclization occurs via nucleophilic attack of the pyridine nitrogen on the enone.

- Dehydration leads to the formation of the indolizine ring with the aldehyde at the 3-position.

-

- Various cyclic enones such as 2-cyclohexenone, 2-cyclopentenone, and 2-cycloheptenone have been successfully employed.

- Substituted enones like 5-piperonyl-cyclohexenone (bearing the benzodioxole moiety) can be used to introduce the benzodioxol-5-yl substituent in the final indolizine product.

-

- One-pot synthesis reduces purification steps.

- Water as a solvent enhances green chemistry credentials.

- Good atom economy with water as the sole byproduct.

- Mild reaction conditions (moderate temperature, aqueous media).

| Entry | Enone Substrate | Product Yield (%) | Notes |

|---|---|---|---|

| 1 | 2-Cyclohexenone | 70 | Standard reaction, 60 °C, 12 h |

| 2 | 5-Piperonyl-cyclohexenone | 52 | Introduces benzodioxol group |

| 3 | 2-Cyclopentenone | 45 | Smaller ring enone |

| 4 | 2-Cycloheptenone | 60 | Larger ring enone |

This method is well-documented in recent literature and provides a robust route to 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde by selecting the appropriate enone bearing the benzodioxole substituent.

Classical Vilsmeier–Haack Formylation of Indolizine Precursors

Another approach to introduce the aldehyde group at the 3-position of the indolizine ring involves the Vilsmeier–Haack reaction on pre-formed indolizine cores.

-

- Starting from an indolizine ketone or related precursor, treatment with Vilsmeier–Haack reagents (typically POCl3 and DMF) induces formylation.

- The reaction proceeds via electrophilic aromatic substitution at the 3-position.

- The product is often isolated as a chloro dialdehyde intermediate which can be purified chromatographically.

-

- Yields around 70% have been reported.

- Reaction conditions typically involve reflux in acetonitrile or similar solvents.

- The reaction may require careful control to avoid over-formylation or side reactions.

-

- Requires pre-synthesized indolizine core.

- Sensitive to reaction conditions and substituent effects.

This method is useful for late-stage functionalization of indolizines and has been applied successfully to derivatives bearing benzodioxole substituents.

Alternative Acid-Catalyzed Cyclization Methods

Some syntheses involve acid-catalyzed cyclization reactions starting from indole-3-carboxaldehyde derivatives and related substrates.

-

- Use of Brønsted acids such as p-toluenesulfonic acid (p-TSA) or solid acid catalysts like Al2O3.

- Reflux in organic solvents like acetonitrile.

- Formation of indolizine or quinazolinone derivatives via condensation and cyclization.

-

- Moderate to good yields (33% to 86%) depending on conditions and substrates.

- Side reactions and byproducts may reduce yields.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yields (%) | Notes |

|---|---|---|---|---|

| Organocatalyzed MBH One-Pot | Pyridine-2-carboxaldehyde + cyclic enone, Bicyclic imidazole catalyst, water, 60 °C, 12 h | One-pot, green solvent, mild conditions | 19–70 | Suitable for benzodioxol-substituted enones |

| Vilsmeier–Haack Formylation | Indolizine precursor + POCl3/DMF, reflux in acetonitrile | Direct formylation at 3-position | ~70 | Requires pre-formed indolizine core |

| Acid-Catalyzed Cyclization | Indole-3-carboxaldehyde derivatives + p-TSA or Al2O3, reflux in organic solvent | Simple reagents, moderate yields | 33–86 | Applicable to related indolizine derivatives |

Research Findings and Notes

The aqueous MBH reaction catalyzed by bicyclic imidazole-alcohol is the most innovative and efficient method, allowing facile access to the indolizine scaffold with aldehyde functionality in a single step without the need for harsh reagents or conditions.

The benzodioxol-5-yl substituent can be introduced via the use of appropriately substituted cyclic enones, such as 5-piperonyl-cyclohexenone, which has been synthesized according to established protocols and incorporated successfully into the indolizine framework.

The Vilsmeier–Haack formylation remains a reliable method for aldehyde introduction on the indolizine ring but is more suitable for modification of preformed indolizines rather than initial construction.

Acid-catalyzed methods provide alternative routes but often suffer from lower selectivity and yield due to competing side reactions.

Análisis De Reacciones Químicas

Oxidation and Reduction Reactions

The aldehyde group undergoes characteristic redox transformations:

-

Mechanistic Notes :

Nucleophilic and Electrophilic Substitution

The indolizine ring participates in substitution reactions, influenced by electron-rich regions from the fused benzodioxole system:

-

Regioselectivity : Electrophiles preferentially attack C-5 due to resonance stabilization from the adjacent benzodioxole group .

Cyclization and Annulation Reactions

The aldehyde group facilitates one-pot syntheses of tricyclic systems via Morita-Baylis-Hillman (MBH) adduct intermediates:

-

Key Findings :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the indolizine core:

-

Challenges : Steric hindrance from the benzodioxole group limits coupling efficiency at C-2 and C-3 positions .

Comparative Reactivity Insights

A competition experiment (monitored via ¹⁹F NMR) revealed reaction kinetics for MBH adduct cyclization :

| Enone | Relative Cyclization Rate | Dominant Product Ratio |

|---|---|---|

| 2-Cycloheptenone | 3.2× faster than cyclohexenone | 94:6 (5fc:5fa) |

| 2-Cyclohexenone | Baseline | 74:26 (5ba:side products) |

Aplicaciones Científicas De Investigación

2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anticancer properties.

Mecanismo De Acción

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is primarily studied in the context of its anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound targets microtubules and tubulin, disrupting their assembly and leading to mitotic blockade and cell death . This mechanism is similar to other microtubule-targeting agents used in cancer therapy.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) Indole-3-carboxaldehyde Derivatives

A series of indole-3-carboxaldehyde benzoylhydrazones (e.g., compounds 2a–2f and 3b ) were synthesized and characterized in . These derivatives differ in substituents on the benzoyl group (e.g., chloro, nitro, methyl). Key comparative data include:

(b) Benzodioxole-Containing Heterocycles

- 2-(1,3-Benzodioxol-5-yl)-4-thiazolidinecarboxylic acid (CAS 72678-96-7):

This thiazolidine derivative shares the benzodioxole moiety but replaces the indolizine core with a thiazolidine ring. The carboxylic acid group enables distinct reactivity (e.g., salt formation) compared to the carboxaldehyde in the target compound . - (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide :

This compound () features a benzodioxole group and hydrazinecarboxamide but lacks the indolizine scaffold. Its single-crystal X-ray structure confirms the (E)-configuration of the imine group, a feature absent in the target compound .

Functional Group Analogues

(a) Carboxaldehyde Derivatives

The carboxaldehyde group in the target compound is critical for forming hydrazones, as seen in . For example:

- 5-Chloroindole-3-carboxaldehyde 3-chlorobenzoylhydrazone (3b) :

Exhibits a melting point of 245°C and distinct IR peaks at 1660 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C=N stretch), comparable to expected spectra for the target compound’s aldehyde group .

(b) Benzodioxole-Containing Aldehydes

- 2',6'-Dihydroxy-4,4'-dimethoxy-dihydrochalcone and 2-[3-(1,3-Benzodioxol-5-yl)propyl]-5-methoxyphenol (): These lack the indolizine-carboxaldehyde system but demonstrate how benzodioxole substituents influence electronic properties and aggregation behavior in computational studies .

Key Research Findings and Gaps

Structural Characterization

- The target compound’s structure remains unvalidated in the provided evidence. However, analogs like those in and were confirmed via single-crystal X-ray diffraction (SHELX, ORTEP-3) and spectroscopic methods (¹H NMR, IR) .

- Computational modeling (e.g., DFT, as in ) could predict the target compound’s electronic properties and stability.

Actividad Biológica

2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety attached to an indolizine structure, which is known for its diverse biological activities. Its molecular formula is C₁₅H₁₃N₃O₃, and it exhibits characteristics typical of both indole derivatives and benzodioxole compounds, which are often linked to various pharmacological effects.

Research indicates that this compound primarily exerts its biological effects through:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating apoptotic pathways.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at specific phases, disrupting normal cell division.

- Microtubule Disruption : By targeting tubulin, it interferes with microtubule assembly, leading to mitotic blockade and subsequent cell death .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- In Vitro Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of cancer cells with IC₅₀ values ranging from 26–65 µM .

- Mechanistic Insights : The mechanism involves disruption of microtubules and induction of apoptosis, which are critical for effective anticancer activity .

- Case Study : In a study focusing on benzodioxole derivatives, compounds similar to this compound exhibited promising results against α-amylase and showed minimal cytotoxicity towards normal cells (IC₅₀ > 150 µM), suggesting a favorable safety profile .

Antimicrobial Activity

Although primarily studied for its anticancer effects, preliminary investigations suggest potential antimicrobial properties. The compound has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA) with varying degrees of effectiveness .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for preparing 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde?

Methodological Answer: A common approach involves condensation reactions between indolizine precursors and benzodioxol-containing aldehydes. For example:

- Step 1: Synthesize the indolizine-3-carboxaldehyde core via cyclization of pyrrole derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., acetic acid, sodium acetate) .

- Step 2: Introduce the 1,3-benzodioxol-5-yl moiety via Suzuki-Miyaura cross-coupling using a palladium catalyst. Ensure the reaction is conducted under inert atmosphere (N₂/Ar) with optimized equivalents of boronic acid derivatives .

- Step 3: Purify the product via recrystallization from DMF/acetic acid mixtures and validate purity using HPLC (>98%) .

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:

Q. What are the recommended handling and storage protocols?

Methodological Answer:

- Storage: Keep at –20°C in airtight, light-resistant containers to prevent aldehyde oxidation .

- Safety: Use PPE (gloves, goggles) due to potential irritancy. Refer to SDS for spill management (neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the aldehyde group in this compound?

Methodological Answer:

- DFT Calculations: Optimize the molecular geometry using Gaussian or similar software to evaluate electrophilicity of the aldehyde group. Compare Fukui indices to identify nucleophilic attack sites .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes with catalytic lysine residues) to assess potential for Schiff base formation .

Q. How to resolve contradictions in reaction yields when scaling up synthesis?

Methodological Answer:

- Case Study: If yields drop from 80% (5g scale) to 50% (100g scale):

Q. What strategies enhance regioselectivity in functionalizing the indolizine core?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.